

Spectroscopic Profile of 1-Phenylimidazolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Phenylimidazolidin-2-one**

Cat. No.: **B157022**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-Phenylimidazolidin-2-one**. This document is intended to serve as a core reference for researchers and professionals involved in drug development and chemical analysis, offering detailed spectroscopic information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **1-Phenylimidazolidin-2-one** through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	Data not available in search results

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available in search results	Data not available in search results	Data not available in search results

Mass Spectrometry (MS)

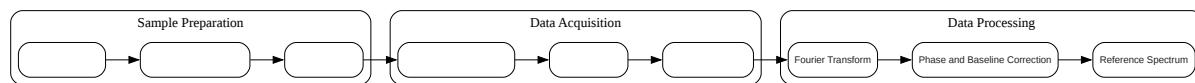
m/z	Relative Intensity (%)	Assignment
162	Data not available in search results	$[\text{M}]^+$ (Molecular Ion)[1]
105	Data not available in search results	$[\text{M} - \text{C}_2\text{H}_3\text{NO}]^+$ or $[\text{C}_6\text{H}_5\text{NCO}]^+$ [1]
50	Data not available in search results	Data not available in search results[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation


A sample of **1-Phenylimidazolidin-2-one** is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

2.1.2. Data Acquisition

The NMR spectra are acquired on a high-field NMR spectrometer. For ^1H NMR, the instrument is typically operated at a frequency of 300 MHz or higher. For ^{13}C NMR, a frequency of 75 MHz or higher is common. Standard pulse sequences are used for both ^1H and ^{13}C NMR acquisitions. For ^{13}C NMR, proton decoupling is employed to simplify the spectrum.

2.1.3. Data Processing

The raw free induction decay (FID) data is processed using specialized NMR software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

[Click to download full resolution via product page](#)

Figure 1. General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation

For solid samples like **1-Phenylimidazolidin-2-one**, the potassium bromide (KBr) pellet method is commonly used. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).


2.2.2. Data Acquisition

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment or the pure KBr pellet is first recorded.

The sample is then placed in the beam path, and the sample spectrum is acquired.

2.2.3. Data Processing

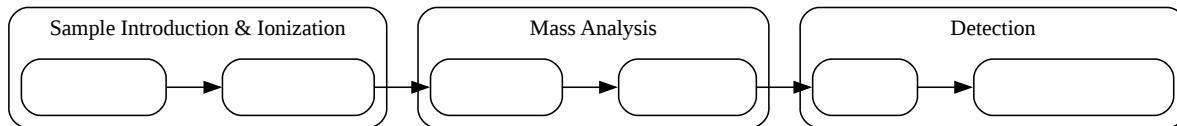
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

[Click to download full resolution via product page](#)

Figure 2. General workflow for FTIR spectroscopy.

Mass Spectrometry (MS)

2.3.1. Sample Introduction and Ionization


A dilute solution of **1-Phenylimidazolidin-2-one** in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electron ionization (EI) is a common technique for this type of molecule, where the sample is vaporized and bombarded with a high-energy electron beam to induce ionization and fragmentation.

2.3.2. Mass Analysis

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or a time-of-flight (TOF) analyzer.

2.3.3. Detection

An ion detector measures the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

[Click to download full resolution via product page](#)

Figure 3. General workflow for Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Phenylimidazolidin-2-one | C9H10N2O | CID 255273 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Phenylimidazolidin-2-one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157022#1-phenylimidazolidin-2-one-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com